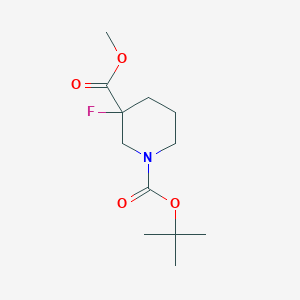

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

描述

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and fluorine groups, along with two ester functional groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVYDBFINWQMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678327 | |

| Record name | 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934342-31-1 | |

| Record name | 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, methyl, and fluorine groups are introduced through substitution reactions using specific reagents and catalysts.

Esterification: The final step involves the esterification of the piperidine ring with suitable carboxylic acids to form the dicarboxylate ester.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

化学反应分析

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate typically involves:

- Formation of the Piperidine Ring : Through cyclization reactions using appropriate precursors.

- Introduction of Substituents : Incorporating tert-butyl, methyl, and fluorine groups via substitution reactions.

- Esterification : Finalizing the compound through esterification with suitable carboxylic acids.

The compound features a piperidine core substituted with tert-butyl, methyl, and fluorine groups, which influence its reactivity and biological activity. Its molecular weight is approximately 261.29 g/mol .

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:

- The development of pharmaceuticals.

- The creation of agrochemicals.

Case Study : In a study focused on synthesizing novel piperidine derivatives for pharmaceutical applications, this compound was utilized to develop a series of compounds exhibiting enhanced biological activities.

Biology

Research into the biological activities of this compound indicates potential interactions with various enzymes and receptors:

- It may act as a modulator for specific receptor pathways.

- Preliminary studies suggest its role in influencing cellular signaling mechanisms related to growth and proliferation.

Case Study : Investigations into the effects of this compound on neuronal cells revealed its potential neuroprotective properties, suggesting applications in treating neurological disorders.

Medicine

The compound is under investigation for therapeutic applications, particularly in:

- Treatment strategies for neurological disorders.

- Potential use as a pharmacological agent due to its interaction with specific biological targets.

Case Study : A recent pharmacological study highlighted its efficacy in modulating neurotransmitter systems, indicating its potential as a candidate for drug development aimed at conditions such as depression and anxiety .

Industry

In industrial applications, this compound contributes to the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in various formulations that require specific chemical properties.

作用机制

The mechanism of action of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

相似化合物的比较

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:

1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the ester groups.

1-Tert-butyl 3-methyl 3-chloropiperidine-1,3-dicarboxylate: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

1-Tert-butyl 3-methyl 3-bromopiperidine-1,3-dicarboxylate: Similar to the chlorinated compound, this brominated analog exhibits distinct reactivity due to the presence of bromine.

生物活性

Overview

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate (CAS Number: 934342-31-1) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine core with tert-butyl, methyl, and fluorine substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptor pathways, potentially influencing cellular signaling mechanisms related to growth and proliferation.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

- Anticancer Activity : Initial investigations have shown that derivatives of piperidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The fluorine atom in this compound could enhance its binding affinity to such targets .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives possess neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of specific cancer cell lines | |

| Neuroprotective | Potential reduction of oxidative stress | |

| Receptor Modulation | Interaction with growth factor receptors |

Case Studies

- Anticancer Efficacy Study :

- Neuroprotection Research :

常见问题

Q. What are the optimal synthetic routes for 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate, and how can reaction yields be improved?

Methodological Answer: Multi-step synthetic protocols, such as those involving lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at low temperatures (-78°C to -71°C) followed by palladium-catalyzed coupling, have been reported for structurally related piperidine derivatives . Yield optimization requires precise control of reaction conditions (e.g., temperature gradients, inert atmospheres) and purification techniques like column chromatography. For fluorinated analogs, fluorination steps must balance reactivity and selectivity to avoid byproducts.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming fluorine substitution patterns and stereochemistry. X-ray crystallography can resolve ambiguities in spatial arrangements, as demonstrated for tert-butyl piperidine carboxylates with defined stereocenters . Computational methods (e.g., density functional theory, DFT) may supplement experimental data to validate configurations .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability testing under controlled humidity and temperature (e.g., 20–50°C) is essential. Hydrolysis of tert-butyl esters in acidic or aqueous environments necessitates anhydrous storage in inert solvents like acetonitrile or THF . Accelerated degradation studies using HPLC or mass spectrometry can predict shelf-life under laboratory conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of fluorinated piperidine derivatives?

Methodological Answer: Contradictions in reactivity (e.g., unexpected ring-opening or fluorination inefficiency) can be addressed via isotopic labeling (, ) to track reaction pathways or kinetic studies to identify rate-limiting steps . For example, competing pathways in palladium-catalyzed coupling (e.g., β-hydride elimination vs. oxidative addition) may explain yield discrepancies .

Q. What computational frameworks are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can predict solubility, membrane permeability, and metabolic stability. Parameters like logP and topological polar surface area (TPSA) derived from SMILES notations (e.g., CCOC(=O)C1=CC=C(C=C1)N2C(=C(C(=N2)...) ) are critical inputs. Machine learning algorithms trained on fluorinated drug datasets enhance accuracy .

Q. How do steric and electronic effects of the tert-butyl group influence regioselectivity in downstream derivatization?

Methodological Answer: Comparative studies using analogs (e.g., methyl vs. benzyl esters) reveal that the tert-butyl group’s steric bulk directs nucleophilic attack to less hindered carbonyls, while its electron-donating nature stabilizes transition states in SN2 reactions. Kinetic isotopic effects (KIEs) and Hammett plots quantify electronic contributions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

Methodological Answer: Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent purity) affecting reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across literature sources?

Methodological Answer: Systematic validation using certified reference materials (CRMs) and cross-referencing with databases (e.g., PubChem, CAS RN 170838-83-2 ) is essential. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Collaborative inter-laboratory studies reduce instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。